

# Application Notes and Protocols for NY0116 in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

### Introduction

**NY0116** is a potent and selective small molecule inhibitor of the Janus Kinase (JAK) family of tyrosine kinases, with particular efficacy against JAK3. By blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, **NY0116** effectively modulates the transcription of downstream target genes involved in inflammatory and immune responses. These application notes provide detailed protocols for analyzing the effects of **NY0116** on gene expression in relevant cell lines, offering a framework for researchers in immunology, oncology, and drug development.

### **Mechanism of Action**

**NY0116** exerts its biological effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to changes in gene expression. Specifically, **NY0116** binds to the ATP-binding pocket of JAK3, preventing the phosphorylation of STAT5. As a result, STAT5 cannot dimerize and translocate to the nucleus, leading to the downregulation of target genes such as BCL2 and CISH.





Click to download full resolution via product page

Figure 1: Mechanism of action of NY0116 in the JAK-STAT pathway.



## **Quantitative Data Summary**

The following tables summarize the dose-dependent effects of **NY0116** on the expression of target genes BCL2 and CISH in Jurkat cells after a 24-hour treatment period. Gene expression was quantified using quantitative real-time PCR (qRT-PCR) and is presented as fold change relative to a vehicle-treated control.

| NY0116 Concentration (nM) | Average Fold Change in BCL2 Expression (± SD) |
|---------------------------|-----------------------------------------------|
| 0 (Vehicle)               | 1.00 ± 0.12                                   |
| 1                         | 0.85 ± 0.09                                   |
| 10                        | 0.52 ± 0.06                                   |
| 100                       | 0.21 ± 0.04                                   |
| 1000                      | 0.08 ± 0.02                                   |

Table 1: Dose-dependent inhibition of BCL2 gene expression by NY0116.

| NY0116 Concentration (nM) | Average Fold Change in CISH Expression (± SD) |
|---------------------------|-----------------------------------------------|
| 0 (Vehicle)               | 1.00 ± 0.15                                   |
| 1                         | 0.79 ± 0.11                                   |
| 10                        | 0.45 ± 0.08                                   |
| 100                       | 0.18 ± 0.05                                   |
| 1000                      | 0.06 ± 0.03                                   |

Table 2: Dose-dependent inhibition of CISH gene expression by **NY0116**.

# **Experimental Protocols**

### **Protocol 1: Cell Culture and Treatment with NY0116**



This protocol describes the culture of Jurkat cells and subsequent treatment with **NY0116** to assess its impact on gene expression.

#### Materials:

- Jurkat cells (ATCC TIB-152)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- NY0116
- DMSO (vehicle control)
- 6-well tissue culture plates
- Hemocytometer or automated cell counter

#### Procedure:

- Cell Culture: Maintain Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Seed 1 x 10<sup>6</sup> cells in 2 mL of complete medium per well in 6-well plates.
- Compound Preparation: Prepare a 10 mM stock solution of NY0116 in DMSO. Create serial dilutions in complete medium to achieve the final desired concentrations (e.g., 1, 10, 100, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest NY0116 concentration.
- Cell Treatment: Add the prepared NY0116 dilutions or vehicle control to the appropriate wells.
- Incubation: Incubate the cells for 24 hours at 37°C and 5% CO<sub>2</sub>.



• Cell Harvesting: After incubation, pellet the cells by centrifugation at 300 x g for 5 minutes and wash once with ice-cold PBS. The cell pellets are now ready for RNA extraction.



Click to download full resolution via product page

Figure 2: Experimental workflow for analyzing gene expression changes induced by NY0116.

### **Protocol 2: RNA Extraction and cDNA Synthesis**

This protocol outlines the extraction of total RNA from treated cells and the subsequent synthesis of complementary DNA (cDNA).

#### Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Ethanol (70%)
- RNase-free water
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- Spectrophotometer (e.g., NanoDrop)

#### Procedure:

 RNA Extraction: Lyse the harvested cell pellets and extract total RNA following the manufacturer's protocol for the chosen RNA extraction kit. Elute the RNA in RNase-free water.



- RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- cDNA Synthesis: Synthesize cDNA from 1  $\mu$ g of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

### **Protocol 3: Quantitative Real-Time PCR (qRT-PCR)**

This protocol details the quantification of BCL2 and CISH gene expression relative to a reference gene (GAPDH).

#### Materials:

- Synthesized cDNA
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- Forward and reverse primers for BCL2, CISH, and GAPDH (see Table 3)
- qRT-PCR instrument

| Gene  | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|-------|---------------------------|---------------------------|
| BCL2  | GGTGGGGTCATGTGTGG         | GGCAGGCATGTTGACTTCA<br>C  |
| CISH  | TTTGAGGAGCCCCAAGTAC<br>A  | GCTGGTTGTAGAGGTCGAT<br>G  |
| GAPDH | AATCCCATCACCATCTTCCA      | TGGACTCCACGACGTACTC<br>A  |

Table 3: Primer sequences for qRT-PCR.

#### Procedure:

Reaction Setup: Prepare the qRT-PCR reactions by combining the qPCR master mix,
 forward and reverse primers (to a final concentration of 250 nM each), and 10 ng of cDNA in



a total volume of 20  $\mu$ L.

- Thermal Cycling: Perform the qRT-PCR on a compatible instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).
- Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample.
  Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (BCL2, CISH) to the reference gene (GAPDH) and relative to the vehicle-treated control.





#### Click to download full resolution via product page

Figure 3: Logical flow from experimental inputs to data outputs.

• To cite this document: BenchChem. [Application Notes and Protocols for NY0116 in Gene Expression Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b537881#ny0116-for-gene-expression-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com